(R,S)-Norcotinine N-Oxide

Vue d'ensemble

Description

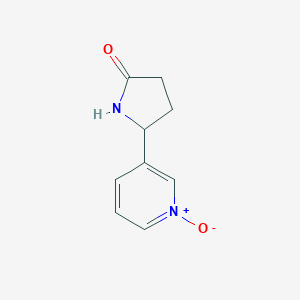

(R,S)-Norcotinine N-Oxide is a compound that features a pyrrolidin-2-one ring fused with a pyridine moiety. This compound is part of the pyrrolidin-2-one family, which is known for its diverse biological activities and functional properties .

Méthodes De Préparation

The synthesis of (R,S)-Norcotinine N-Oxide can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

(R,S)-Norcotinine N-Oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Neuroprotective Effects

Research has indicated that (R,S)-Norcotinine N-Oxide may exhibit neuroprotective properties similar to its parent compound, nicotine. Studies have shown that nicotine and its metabolites can enhance cognitive functions and provide neuroprotection against neurodegenerative diseases such as Alzheimer's Disease. For instance, cotinine, a major metabolite of nicotine, has demonstrated pro-cognitive effects by acting as a weak agonist for nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive processes. The pharmacokinetic profiles of these compounds suggest that this compound could also contribute to similar effects through its interactions with nAChRs .

Antitubercular Activity

Recent studies have synthesized various N-oxide-containing compounds for their antitubercular potential against Mycobacterium tuberculosis (Mtb). While specific data on this compound's efficacy against Mtb is limited, the general trend shows that compounds with similar N-oxide structures have shown promising results. For example, one study identified a benzofuroxan derivative with significant activity against both active and non-replicating Mtb strains, suggesting that further exploration into the antitubercular properties of this compound could be beneficial .

Anti-inflammatory Properties

The heterocyclic N-oxides, including derivatives of nicotine, have been recognized for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The ability of this compound to influence these pathways warrants further investigation into its pharmacological profile .

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical processes involving the oxidation of nornicotine or other related alkaloids. The characterization of these compounds typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .

Cognitive Enhancement in Animal Models

A notable study investigated the cognitive-enhancing effects of cotinine in animal models, revealing improvements in memory and learning tasks. Although this research focused on cotinine, it provides a framework for exploring the cognitive effects of this compound due to their structural similarities .

Antitubercular Screening

In a screening study for new antitubercular agents, several N-oxide derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against Mtb. While this compound was not specifically tested, the promising results from structurally related compounds suggest that it may also possess similar activity .

Data Tables

Mécanisme D'action

The mechanism of action of (R,S)-Norcotinine N-Oxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

(R,S)-Norcotinine N-Oxide can be compared with other similar compounds, such as:

Pyrrolidine-2-one: A simpler analog with similar structural features.

Pyrrolidine-2,5-dione: Another related compound with distinct biological activities.

Pyrrolizines: Compounds with a fused pyrrolidine ring system. The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.

Activité Biologique

(R,S)-Norcotinine N-Oxide is a metabolite derived from nicotine, a well-known alkaloid found predominantly in tobacco. Understanding its biological activity is crucial for evaluating its potential health implications, particularly in the context of tobacco use and nicotine metabolism. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.

Chemical Structure and Metabolism

This compound is formed through the N-oxidation of norcotinine, a metabolite of nicotine. The metabolic pathway primarily involves cytochrome P450 enzymes, which play a significant role in the biotransformation of nicotine and its derivatives. Specifically, CYP2A6 is responsible for converting nicotine to cotinine, which can then be further metabolized to norcotinine and subsequently to norcotinine N-oxide .

1. Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a minor metabolite, accounting for less than 5% of the nicotine dose in smokers . Studies have shown that it can be reduced back to its parent amine in vivo, suggesting a reversible metabolic pathway that may influence its biological effects .

2. Enzymatic Activity

Recent studies have highlighted the role of specific cytochrome P450 enzymes in the formation of norcotinine N-oxide. Genetic variations in these enzymes can affect the metabolic ratio of nicotine and its metabolites, potentially influencing individual responses to nicotine replacement therapies .

1. Carcinogenic Potential

Research has indicated that nitrosamines, including some metabolites of nicotine, are associated with carcinogenic activity. While this compound itself has not been directly classified as a carcinogen, its relationship with other nitrosamines necessitates further investigation into its potential role in cancer risk among tobacco users .

2. Case Studies

A notable case involved examining urinary metabolites in smokers, where it was observed that this compound was present alongside other metabolites such as cotinine and nornicotine. This study underscored the importance of understanding how various metabolites interact within the body and their collective impact on health outcomes .

Research Findings

Propriétés

IUPAC Name |

5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9-4-3-8(10-9)7-2-1-5-11(13)6-7/h1-2,5-6,8H,3-4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOVMRAJVDCTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632217 | |

| Record name | 5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101708-63-8 | |

| Record name | 5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.